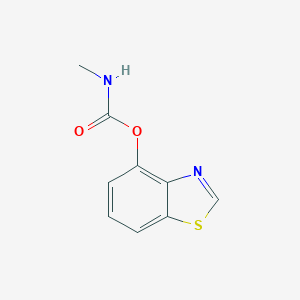

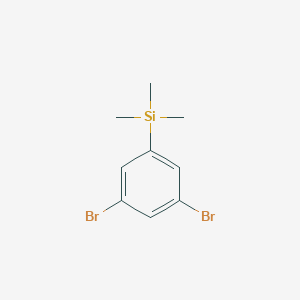

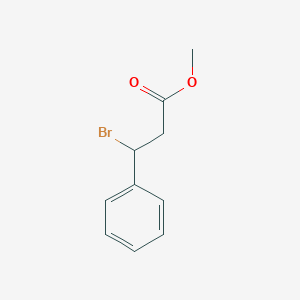

1,3-benzothiazol-4-yl N-methylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

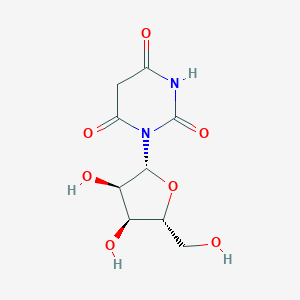

1,3-benzothiazol-4-yl N-methylcarbamate (BTMC) is a chemical compound that has been extensively studied for its potential use as a pesticide and insecticide. It is a member of the carbamate family of compounds, which are widely used in agriculture and public health to control insect pests. BTMC has been shown to have a high level of efficacy against a wide range of insect pests, making it a promising candidate for use in pest control.

Mechanism of Action

1,3-benzothiazol-4-yl N-methylcarbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine in the insect's nervous system, which ultimately results in paralysis and death.

Biochemical and Physiological Effects

1,3-benzothiazol-4-yl N-methylcarbamate has been shown to have a number of biochemical and physiological effects on insects, including the inhibition of acetylcholinesterase activity, disruption of the nervous system, and death. These effects are highly specific to insects and do not have a significant impact on other organisms, making 1,3-benzothiazol-4-yl N-methylcarbamate a safe and effective pesticide.

Advantages and Limitations for Lab Experiments

The advantages of using 1,3-benzothiazol-4-yl N-methylcarbamate in lab experiments include its high level of efficacy against a wide range of insect pests, its specificity to insects, and its relatively low toxicity to other organisms. However, there are also limitations to its use, including the need for careful handling due to its toxicity and the potential for development of resistance in insect populations over time.

Future Directions

There are a number of potential future directions for research on 1,3-benzothiazol-4-yl N-methylcarbamate, including the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Additionally, research could focus on the development of new compounds that work through similar mechanisms to 1,3-benzothiazol-4-yl N-methylcarbamate, but with improved properties such as increased specificity or reduced toxicity. Finally, research could explore the potential use of 1,3-benzothiazol-4-yl N-methylcarbamate in combination with other pesticides or insecticides to improve overall efficacy and reduce the risk of resistance development.

Synthesis Methods

The synthesis of 1,3-benzothiazol-4-yl N-methylcarbamate can be achieved by a variety of methods, including the reaction of benzothiazole with methyl isocyanate. This reaction produces 1,3-benzothiazol-4-yl N-methylcarbamate as the primary product, which can be isolated and purified through a series of chemical processes.

Scientific Research Applications

1,3-benzothiazol-4-yl N-methylcarbamate has been the subject of extensive scientific research, with studies examining its efficacy as a pesticide and insecticide. These studies have shown that 1,3-benzothiazol-4-yl N-methylcarbamate is highly effective against a wide range of insect pests, including mosquitoes, cockroaches, and flies.

properties

CAS RN |

17767-71-4 |

|---|---|

Product Name |

1,3-benzothiazol-4-yl N-methylcarbamate |

Molecular Formula |

C9H8N2O2S |

Molecular Weight |

208.24 g/mol |

IUPAC Name |

1,3-benzothiazol-4-yl N-methylcarbamate |

InChI |

InChI=1S/C9H8N2O2S/c1-10-9(12)13-6-3-2-4-7-8(6)11-5-14-7/h2-5H,1H3,(H,10,12) |

InChI Key |

YSTAAMZYDLWSJX-UHFFFAOYSA-N |

SMILES |

CNC(=O)OC1=C2C(=CC=C1)SC=N2 |

Canonical SMILES |

CNC(=O)OC1=C2C(=CC=C1)SC=N2 |

synonyms |

Carbamic acid, methyl-, 4-benzothiazolyl ester (8CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)

![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)